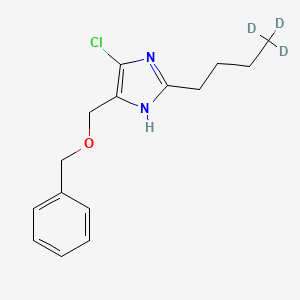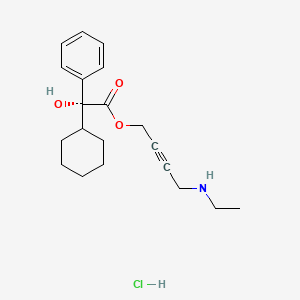
(R)-N-Desethyl Oxybutynin Hydrochlorid
Übersicht
Beschreibung
“®-N-Desethyl Oxybutynin Hydrochloride” is a derivative of Oxybutynin . Oxybutynin is used to treat symptoms of an overactive bladder, such as incontinence (loss of bladder control) or a frequent need to urinate . It belongs to the group of medicines called antispasmodics and helps decrease muscle spasms of the bladder and the frequent urge to urinate caused by these spasms .
Synthesis Analysis
The synthesis of “®-N-Desethyl Oxybutynin Hydrochloride” involves several steps. One of the key intermediates in the synthesis of (S)-oxybutynin is (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid . In some works, the butynyl alcohol was prepared by a Mannich reaction involving 2-propyn-1-ol, formadehyde, and diethylamine .Molecular Structure Analysis
The molecular structure of “®-N-Desethyl Oxybutynin Hydrochloride” is complex. It is a tertiary amino compound and a racemate. It contains an esoxybutynin and a ®-oxybutynin .Chemical Reactions Analysis
The chemical reactions involved in the formation of “®-N-Desethyl Oxybutynin Hydrochloride” are complex. The spectroscopic methods depended on the ion-pair complex formation between the tertiary amino group in the drug and eosin in 0.2 M acetate buffer of pH 4 .Physical and Chemical Properties Analysis
The molecular weight of “®-N-Desethyl Oxybutynin Hydrochloride” is 357.5 g/mol . It is a cholinergic antagonist, a calcium channel blocker, and a local anaesthetic .Wissenschaftliche Forschungsanwendungen
Verbesserte Blasenkontrolle
(R)-N-Desethyl Oxybutynin Hydrochlorid: wurde traditionell zur Verbesserung der Blasenkontrolle bei Patienten verschrieben, die an Erkrankungen wie Inkontinenz und übermäßiger Häufigkeit des Wasserlassens leiden. Seine Wirksamkeit in diesem Bereich ist gut dokumentiert und bietet Linderung, indem es Blasenkrämpfe und den Harndrang reduziert .
Management von Hyperhidrose
Die Verbindung hat eine neuartige Anwendung bei der Behandlung von Hyperhidrose gefunden, einem Zustand, der durch übermäßiges Schwitzen gekennzeichnet ist. Klinische Studien haben seinen Einsatz zur Reduzierung der Schweißproduktion untersucht und bieten eine potenzielle therapeutische Option für Patienten, die mit diesem herausfordernden Zustand zu kämpfen haben .
Hitzewallungen bei Brustkrebs
Eine weitere neu positionierte Verwendung von This compound ist die Behandlung von Hitzewallungen bei Brustkrebspatientinnen. Hitzewallungen sind eine häufige Nebenwirkung der Krebsbehandlung, und diese Verbindung bietet einen alternativen Ansatz zur Bewältigung dieser Symptome .
Obstruktive Schlafapnoe
Die Forschung hat auch die Anwendung dieser Verbindung bei der Behandlung der obstruktiven Schlafapnoe untersucht. Durch die potenzielle Beeinflussung der neuronalen Pfade, die an der Schlafregulation beteiligt sind, könnte es einen neuen Weg für die Intervention bei dieser Schlafstörung bieten .
Synthese von enantiomerenreinen Verbindungen
Im Bereich der organischen Chemie dient This compound als Schlüsselzwischenprodukt bei der Synthese von enantiomerenreinen Verbindungen. Seine Rolle bei der Herstellung von optisch aktiven Pharmazeutika ist entscheidend für die Entwicklung von Medikamenten mit bestimmten erwünschten Aktivitäten .
Forschung zur Medikamenten-Neupositionierung
Die Verbindung ist ein interessantes Forschungsobjekt in der Medikamenten-Neupositionierungsforschung, bei der bestehende Medikamente auf neue therapeutische Anwendungen hin untersucht werden. Dies spart nicht nur Zeit und Ressourcen in der Medikamentenentwicklung, sondern bietet auch neue Behandlungsmöglichkeiten für verschiedene Erkrankungen .
Antitumorale Aktivitäten
Obwohl es nicht seine primäre Indikation ist, laufen derzeit Forschungen zu den Antitumoraktivitäten von This compound. Seine potenziellen Auswirkungen auf die Krebs-Signalwege werden untersucht, was zu neuartigen Krebstherapien führen könnte .
Herz-Kreislauf-Forschung
Obwohl es ursprünglich nicht mit Herz-Kreislauf-Behandlungen in Verbindung gebracht wurde, besteht ein wachsendes Interesse daran zu verstehen, wie This compound die Durchblutung und die Herzgesundheit beeinflussen könnte, ähnlich wie bei anderen neu positionierten Medikamenten .
Wirkmechanismus
Target of Action
The primary target of ®-N-Desethyl Oxybutynin Hydrochloride, a metabolite of Oxybutynin, is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the contraction of smooth muscles, such as those found in the bladder .
Mode of Action
®-N-Desethyl Oxybutynin Hydrochloride acts as an antimuscarinic agent . This compound competitively inhibits the postganglionic type 1, 2, and 3 muscarinic receptors , thereby reducing detrusor muscle activity, relaxing the bladder, and preventing the urge to void .
Biochemical Pathways
The action of ®-N-Desethyl Oxybutynin Hydrochloride primarily affects the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, it prevents the binding of acetylcholine, a neurotransmitter that would normally cause muscle contraction . This results in the relaxation of the detrusor muscle in the bladder, reducing urinary urgency and frequency .
Pharmacokinetics
The pharmacokinetic properties of ®-N-Desethyl Oxybutynin Hydrochloride are similar to those of its parent compound, Oxybutynin . The mean pharmacokinetic parameters for Oxybutynin are Cmax 5.4±2.7 ng/mL, AUC inf 34.9±17.4 h ng/mL, t1/2 8.5±3.5 h and for N-desethyloxybutynin are Cmax 3.9±2.5 ng/mL, AUC inf 51.1±43.1 h ng/mL, t1/2 7.7±5.9 h . These parameters indicate the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability .
Result of Action
The primary result of the action of ®-N-Desethyl Oxybutynin Hydrochloride is the relaxation of the bladder . By inhibiting the muscarinic action of acetylcholine on smooth muscle, it reduces detrusor muscle activity, thereby preventing the urge to void . This leads to a decrease in urinary symptoms, including nocturia, urgency, and frequency, improving the quality of life for patients affected by overactive bladder .
Action Environment
The action of ®-N-Desethyl Oxybutynin Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, individual patient factors such as age, sex, weight, and health status can also impact the drug’s action, efficacy, and stability
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
®-N-Desethyl Oxybutynin Hydrochloride plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with muscarinic receptors, particularly the M3 muscarinic receptor. This interaction inhibits the binding of acetylcholine, leading to a reduction in bladder muscle contractions . Additionally, ®-N-Desethyl Oxybutynin Hydrochloride may interact with other proteins involved in cellular signaling pathways, contributing to its therapeutic effects.
Cellular Effects
®-N-Desethyl Oxybutynin Hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the M3 muscarinic receptor, it reduces the activity of the detrusor muscle in the bladder, leading to decreased urinary urgency and frequency . This compound may also impact other cellular processes, such as calcium signaling and smooth muscle contraction, further contributing to its therapeutic effects.
Molecular Mechanism
The molecular mechanism of ®-N-Desethyl Oxybutynin Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the M3 muscarinic receptor, preventing acetylcholine from activating the receptor. This inhibition leads to a decrease in intracellular calcium levels, reducing muscle contractions . Additionally, ®-N-Desethyl Oxybutynin Hydrochloride may influence the expression of genes involved in muscle contraction and cellular signaling, further modulating its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-N-Desethyl Oxybutynin Hydrochloride change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that ®-N-Desethyl Oxybutynin Hydrochloride remains stable under certain conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of ®-N-Desethyl Oxybutynin Hydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively reduces bladder muscle contractions and urinary frequency. At higher doses, it may cause toxic or adverse effects, such as dry mouth, constipation, and dizziness . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating the importance of optimizing dosage for therapeutic use.
Metabolic Pathways
®-N-Desethyl Oxybutynin Hydrochloride is involved in several metabolic pathways. It undergoes N-deethylation, followed by oxidation to form hydroxylamine and N-oxide metabolites . These metabolic pathways involve enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation. The effects on metabolic flux and metabolite levels can influence the compound’s overall efficacy and safety.
Transport and Distribution
The transport and distribution of ®-N-Desethyl Oxybutynin Hydrochloride within cells and tissues involve various transporters and binding proteins. It is distributed throughout the body, with a high affinity for muscarinic receptors in the bladder . The compound’s localization and accumulation in specific tissues can impact its therapeutic effects and potential side effects.
Subcellular Localization
®-N-Desethyl Oxybutynin Hydrochloride’s subcellular localization affects its activity and function. It is primarily localized in the cytoplasm and cell membrane, where it interacts with muscarinic receptors . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its therapeutic efficacy and potential side effects.
Eigenschaften
IUPAC Name |
4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCYTSHCYXHGW-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181647-12-1 | |
| Record name | Benzeneacetic acid, α-cyclohexyl-α-hydroxy-, 4-(ethylamino)-2-butyn-1-yl ester, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181647-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



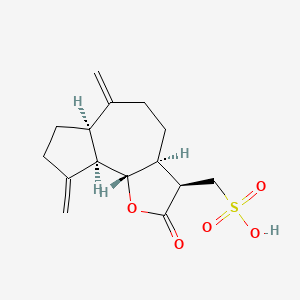
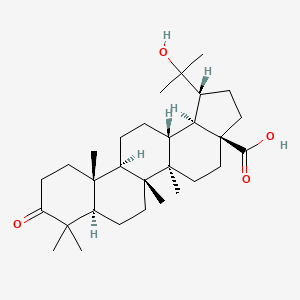
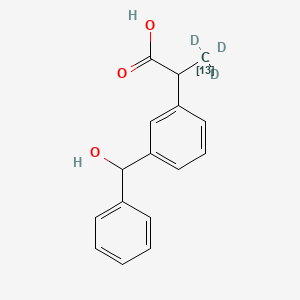
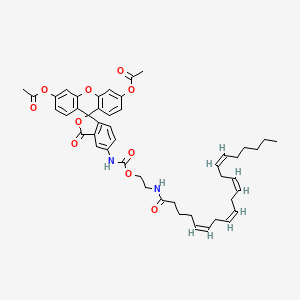

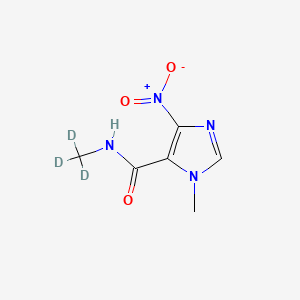

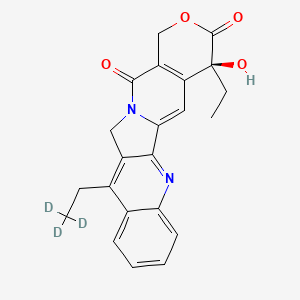
![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)
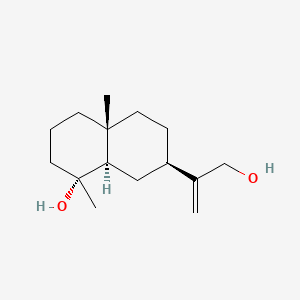
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B563838.png)
